Field: Biochemistry
Application: Tiglylglycine (TG) is an intermediate product in the catabolism of isoleucine.
Methods: The presence of TG is usually detected through urinary organic acid analysis.
Application: Elevated levels of TG are identified in the urine of patients with disorders of propionate metabolism.
Results: TG is increased in the urine of patients with propionic acidemia, a disorder characterized by deficient propionyl-CoA carboxylase activity
Field: Molecular Biology
Application: TG is implicated as a useful diagnostic marker in disorders of the respiratory chain.
Field: Genetic Disorders
Application: TG is increased in the urine of patients with beta-ketothiolase deficiency.
Methods: The presence of TG is usually detected through urinary organic acid analysis.
Results: TG was increased in the urine from all of the patient groups.
Field: Analytical Chemistry
N-Tigloylglycine, also known as tiglylglycine, is a compound classified as an N-acylglycine. It is characterized by the presence of a tiglyl group (2-methylbut-2-enoyl) attached to the nitrogen of glycine. The chemical formula for N-Tigloylglycine is , and its IUPAC name is 2-[(2E)-2-methylbut-2-enamido]acetic acid . This compound belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are formed when an acyl group is attached to the nitrogen atom of an amino acid .
N-Tigloylglycine is synthesized through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine, producing N-acylglycines along with CoA . Specifically, the formation of N-Tigloylglycine can occur via the reaction of crotonyl chloride (also known as tigloyl chloride) with glycine. This reaction highlights its role in metabolic pathways, particularly in the catabolism of branched-chain amino acids like isoleucine .
N-Tigloylglycine serves as a metabolite in various biological processes. It has been identified as a biomarker associated with dietary intake, particularly cheese consumption. Additionally, elevated levels of N-Tigloylglycine can indicate certain metabolic disorders, such as 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, where its concentration in urine significantly increases compared to normal levels . This suggests its potential utility in diagnostic applications related to metabolic health.
The synthesis of N-Tigloylglycine typically involves:
textCrotonyl chloride + Glycine → N-Tigloylglycine + HCl
N-Tigloylglycine has several applications:
Studies have shown that N-Tigloylglycine interacts with various biochemical pathways, particularly those involving fatty acid metabolism. Its role as a substrate for glycine N-acyltransferase indicates its involvement in mitochondrial acyltransferase activity, which is crucial for conjugating fatty acids and amino acids . Further research into its interactions could provide insights into broader metabolic networks and potential therapeutic targets.
N-Tigloylglycine shares structural and functional similarities with other compounds in the N-acylglycine family. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Acetylglycine | C4H7NO2 | Contains an acetyl group; simpler structure |
Propionylglycine | C5H9NO2 | Propionyl group; involved in propionate metabolism |
Butyryl-L-carnitine | C13H25NO4 | Involves carnitine; important for fatty acid transport |
Uniqueness of N-Tigloylglycine: Unlike simpler acyl glycines, N-Tigloylglycine possesses a branched-chain structure that may confer unique metabolic properties and interactions within biological systems. Its specific association with dietary intake and certain metabolic disorders further distinguishes it from other members of this class .